molecular formula C6H3BrFNO2 B1273211 1-Bromo-3-fluoro-2-nitrobenzene CAS No. 886762-70-5

1-Bromo-3-fluoro-2-nitrobenzene

Cat. No.: B1273211
CAS No.: 886762-70-5
M. Wt: 220 g/mol
InChI Key: VFPAOFBPEYCAAZ-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-nitrobenzene (1-Br-3-F-2-NB) is a halogenated aromatic compound with a wide range of applications in scientific research. 1-Br-3-F-2-NB is a versatile reagent that can be used in a variety of reactions, such as nucleophilic substitution and electrophilic aromatic substitution. It is also used in the synthesis of a variety of compounds, such as heterocyclic compounds, organometallic compounds, and polymers. In addition, 1-Br-3-F-2-NB has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

  • Synthesis of Radioactive Compounds

    • 1-Bromo-3-fluoro-2-nitrobenzene has been utilized in the synthesis of radioactive compounds like N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT). This compound is synthesized through a two-step reaction sequence involving the fluorination of 1-bromo-3-(nitrobenzene-4-sulfonyloxy)-propane with no-carrier-added fluorine-18 (Klok, Klein, Herscheid, & Windhorst, 2006).
  • Chemical Behavior Studies

    • Research into the behavior of atropisomers like 3,3′-Dibromo-1,1′-difluoro-2,2′-binaphthyl, derived from 1-fluoro-2-(triethylsilyl)naphthalene and other 1-fluoronaphthalene derivatives, has been conducted. These studies provide insights into the reactivity of such compounds with alkyllithium compounds (Leroux, Mangano, & Schlosser, 2005).
  • Vibrational Analysis of Substituted Benzenes

    • 1-Bromo-2,4-difluorobenzene and other similar compounds have been studied using zero-order normal coordinate analysis for both in-plane and out-of-plane vibrations. This research helps in understanding the vibrational properties of trisubstituted benzenes (Reddy & Rao, 1994).
  • Photofragment Spectroscopy

    • The ultraviolet photodissociation of 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene at 266 nm has been explored using photofragment translational spectroscopy. This research is crucial for understanding the dissociation mechanisms and energy distribution in these compounds (Gu, Wang, Huang, Han, He, & Lou, 2001).
  • Electron Transfer in Polymer Solar Cells

    • In the field of polymer solar cells, 1-Bromo-4-Nitrobenzene has been introduced to improve the electron transfer process, demonstrating the potential application of substituted benzenes in enhancing solar cell performance (Fu et al., 2015).
  • Study of Anion States and Electron Attachment

    • The behavior of nitrobenzene derivatives in dissociative electron attachment spectroscopy has been investigated, offering insights into the electronic properties and reactivity of these compounds (Asfandiarov et al., 2007).
  • Synthesis of Complex Organic Structures

    • Palladium[0]-mediated Ullmann cross-coupling of 1-bromo-2-nitrobenzene and its derivatives has been used for synthesizing complex organic structures like quinolines, 2-quinolones, phenanthridines, and phenanthridinones (Banwell, Lupton, Ma, Renner, & Sydnes, 2004).
  • Mechanism of Substituent Replacement in Aromatic Compounds

    • Studies on the mechanism of replacement of nitro groups and fluorine atoms in meta-substituted nitrobenzenes reveal the intricate details of chemical reactions in these compounds, contributing to a deeper understanding of organic reaction mechanisms (Khalfina & Vlasov, 2005).

Mechanism of Action

Target of Action

1-Bromo-3-fluoro-2-nitrobenzene is a benzene derivative. Benzene and its derivatives are known to interact with various biological targets, primarily through electrophilic aromatic substitution

Mode of Action

The mode of action of benzene derivatives typically involves electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring . The specific interactions of this compound with its targets would depend on the nature of the electrophile and the specific site of substitution on the benzene ring.

Biochemical Pathways

Benzene derivatives can influence a variety of biochemical pathways depending on their specific targets and mode of action .

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given its potential for electrophilic aromatic substitution, it could cause significant changes in the structure and function of target molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be handled in a well-ventilated place, and all sources of ignition should be removed due to its potential reactivity .

Safety and Hazards

1-Bromo-3-fluoro-2-nitrobenzene is considered hazardous. It can cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical attention if skin irritation occurs or eye irritation persists .

Future Directions

1-Bromo-3-fluoro-2-nitrobenzene is used as an intermediate in the synthesis of various pharmaceutical goods . It is available for research purposes and can be purchased in various quantities . Future directions may involve exploring its potential uses in other chemical reactions and its role in the synthesis of new compounds .

Properties

IUPAC Name

1-bromo-3-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPAOFBPEYCAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382465
Record name 1-bromo-3-fluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886762-70-5
Record name 1-Bromo-3-fluoro-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886762-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-bromo-3-fluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BROMO-3-FLUORO-2-NITROBENZENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a suspension of sodium perborate tetrahydrate (135.374 g., 886.4 mmol) in 500 mL acetic acid at 55° C. was added dropwise a solution of 2-bromo-6-fluoro-phenylamine (33.685 g., 177.271 mmol) in 70 mL acetic acid over 1 hour. The reaction mixture was stirred at 55° C. for an additional 3 hours, then cooled to 0° C. in an ice bath. Insoluble materials were removed by filtration through a plug of celite, which was rinsed with 100 mL acetic acid. The combined acetic acid fractions were added to 3 L ice water with stirring to give a waxy solid which was removed by filtration. The crude solid was dissolved in 250 mL ethyl acetate, washed three times with 200 mL of 10% aqueous hydrogen chloride, 200 mL saturated sodium bicarbonate and 100 mL brine. The solution was concentrated in vacuo to give 11.51 g of 1-bromo-3-fluoro-2-nitro-benzene as a red oil,
Quantity
135.374 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
33.685 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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